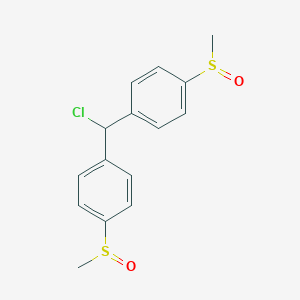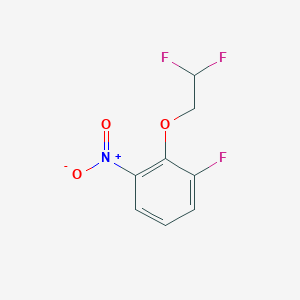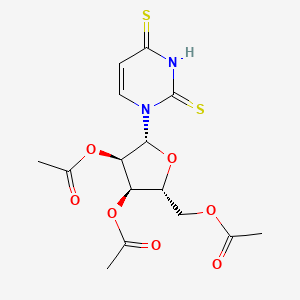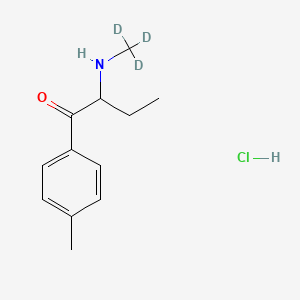
4-Methyl Buphedrone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl Buphedrone-d3 Hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is a para-methyl analog of buphedrone and is often used as an analytical reference standard in forensic and toxicological research . The compound is characterized by its crystalline solid form and is primarily utilized in mass spectrometry applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl Buphedrone-d3 Hydrochloride typically involves the reaction of 4-methylpropiophenone with methylamine, followed by acidification to form the hydrochloride salt . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvents: Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
4-Methyl Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, and acetonitrile.
Major Products Formed
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl Buphedrone-d3 Hydrochloride has several scientific research applications:
Forensic Chemistry: Used as a reference standard in the identification and quantification of synthetic cathinones in forensic samples.
Toxicology: Employed in toxicological studies to understand the effects and metabolism of synthetic cathinones.
Pharmacology: Utilized in pharmacological research to study the interaction of synthetic cathinones with biological targets.
Analytical Chemistry: Applied in mass spectrometry and chromatography for the analysis of complex mixtures.
作用机制
The mechanism of action of 4-Methyl Buphedrone-d3 Hydrochloride involves its interaction with the central nervous system. The compound acts as a stimulant by increasing the release of dopamine and norepinephrine from nerve terminals . This leads to enhanced locomotor activity and euphoria. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft .
相似化合物的比较
Similar Compounds
Mephedrone (4-Methylmethcathinone): A synthetic stimulant with similar chemical structure and effects.
Methcathinone: Another synthetic cathinone with stimulant properties.
Buphedrone: The parent compound of 4-Methyl Buphedrone-d3 Hydrochloride, with similar stimulant effects.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry for distinguishing between the compound and its non-deuterated analogs . This labeling enhances its application in forensic and analytical chemistry by providing a clear reference standard.
属性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
230.75 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10;/h5-8,11,13H,4H2,1-3H3;1H/i3D3; |
InChI 键 |
CNSOPRIVFKVRDH-FJCVKDQNSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=C(C=C1)C.Cl |
规范 SMILES |
CCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
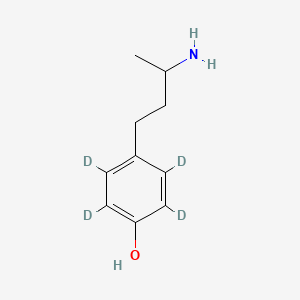
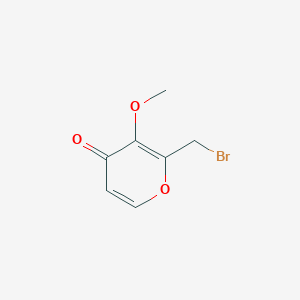
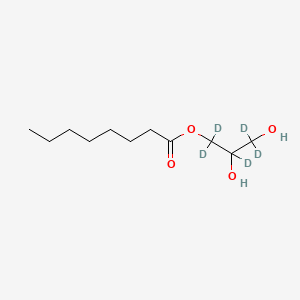
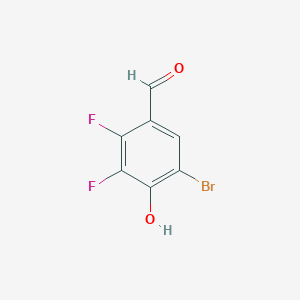
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
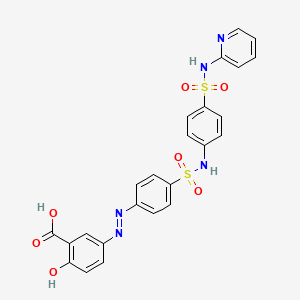

![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

